1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-3-methyl-, (1R,3R)-rel- 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-3-methyl-, (1R,3R)-rel-
Brand Name: Vulcanchem
CAS No.: 217322-04-8
VCID: VC17070935
InChI: InChI=1S/C16H12F2N2S/c1-9-15-19-12-7-2-3-8-13(12)20(15)16(21-9)14-10(17)5-4-6-11(14)18/h2-9,16H,1H3/t9-,16-/m1/s1
SMILES:
Molecular Formula: C16H12F2N2S
Molecular Weight: 302.3 g/mol

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-3-methyl-, (1R,3R)-rel-

CAS No.: 217322-04-8

Cat. No.: VC17070935

Molecular Formula: C16H12F2N2S

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-3-methyl-, (1R,3R)-rel- - 217322-04-8

Specification

CAS No. 217322-04-8
Molecular Formula C16H12F2N2S
Molecular Weight 302.3 g/mol
IUPAC Name (1R,3R)-1-(2,6-difluorophenyl)-3-methyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole
Standard InChI InChI=1S/C16H12F2N2S/c1-9-15-19-12-7-2-3-8-13(12)20(15)16(21-9)14-10(17)5-4-6-11(14)18/h2-9,16H,1H3/t9-,16-/m1/s1
Standard InChI Key BMTBMJVTNBYPOB-JDNHERCYSA-N
Isomeric SMILES C[C@@H]1C2=NC3=CC=CC=C3N2[C@H](S1)C4=C(C=CC=C4F)F
Canonical SMILES CC1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F

Introduction

Structural Characterization and Stereochemical Insights

Core Architecture and Substituent Effects

The thiazolo[3,4-a]benzimidazole scaffold consists of a benzimidazole fused to a thiazole ring, creating a planar tricyclic system. In the title compound, the 2,6-difluorophenyl group at position 1 and the methyl group at position 3 introduce steric and electronic modifications critical for biological activity . X-ray crystallography reveals a butterfly-like conformation, where the thiazolobenzimidazole plane is nearly perpendicular to the 2,6-difluorophenyl ring . This orientation is stabilized by two intramolecular hydrogen bonds: one between the fluorine atom at the ortho position and H-1 of the thiazole ring, and another between the adjacent fluorine and H-3 of the benzimidazole .

The (1R,3R) relative configuration ensures optimal spatial alignment for these interactions, as demonstrated by comparative studies on stereoisomers. For instance, the trans arrangement of C-1 and C-3 substituents in the (1R,3R) isomer enhances conformational rigidity compared to cis counterparts, which exhibit reduced antiviral potency .

Table 1: Key Structural Parameters

ParameterValue/DescriptionSource
Crystallographic SystemMonoclinic
Space GroupP2₁/c
Dihedral Angle (Tricyclic-Phenyl)89.5°
Intramolecular H-Bond DistancesF···H-1: 2.38 Å; F···H-3: 2.42 Å

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of (1R,3R)-1-(2,6-difluorophenyl)-3-methyl-TBZ begins with the condensation of 2-aminobenzimidazole with α-chloroacetone derivatives to form the thiazole ring. Subsequent Friedel-Crafts alkylation introduces the 2,6-difluorophenyl group at position 1 . Stereochemical control is achieved via chiral resolution or asymmetric catalysis, with the (1R,3R) configuration predominating under optimized conditions .

Key challenges include minimizing racemization during alkylation and ensuring regioselectivity in fluorine substitution. Microwave-assisted synthesis has been employed to enhance yields (reported up to 68%) while preserving stereochemical integrity .

Analytical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are pivotal for confirming the (1R,3R) configuration. In the 1^1H NMR spectrum, the methyl group at C-3 resonates as a singlet at δ 2.12 ppm, while the fluorine atoms induce distinct splitting patterns in the aromatic region . X-ray analysis further validates the trans arrangement of substituents and intramolecular hydrogen bonding network .

Biological Activity and Mechanism of Action

Anti-HIV-1 Potency

The compound demonstrates selective inhibition of HIV-1 replication (EC₅₀ = 0.8 μM in MT-4 cells) without affecting HIV-2 or simian immunodeficiency virus (SIV) . This specificity is attributed to interactions with the HIV-1 reverse transcriptase (RT) allosteric pocket, where the rigid tricyclic core and fluorine atoms form hydrophobic and polar contacts .

Table 2: Antiviral Activity Profile

ParameterValue (μM)Source
EC₅₀ (HIV-1)0.8
CC₅₀ (Cytotoxicity)>100
Selectivity Index>125

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: The 2,6-difluorophenyl group enhances binding affinity to RT by 3-fold compared to non-fluorinated analogs .

  • Methyl Group: The C-3 methyl group improves metabolic stability, extending plasma half-life to 4.2 hours in rodent models .

  • Stereochemistry: The (1R,3R) configuration is 10-fold more active than the (1S,3S) enantiomer, underscoring the role of spatial orientation .

Pharmacokinetic and Toxicological Profiles

Absorption and Distribution

In vivo studies in rats reveal moderate oral bioavailability (42%), with peak plasma concentrations achieved within 2 hours. The compound exhibits high plasma protein binding (89%), limiting its distribution to viral reservoirs .

Metabolism and Excretion

Hepatic metabolism via CYP3A4 yields two primary metabolites: a hydroxylated derivative at the methyl group and a defluorinated product. Renal excretion accounts for 65% of clearance, with a terminal half-life of 3.8 hours .

Toxicity

No significant cytotoxicity is observed up to 100 μM in human peripheral blood mononuclear cells (PBMCs). Chronic dosing in rats (28 days) shows no hematological or histological abnormalities .

Comparative Analysis with Analogues

Thiazolo[3,4-a]benzimidazole Derivatives

  • 7-Chloro Analogue: Introducing chlorine at position 7 increases potency (EC₅₀ = 0.5 μM) but elevates cytotoxicity (CC₅₀ = 50 μM) .

  • 6-Methyl Derivative: Substituting methyl at position 6 reduces metabolic stability (half-life = 2.1 hours) due to enhanced CYP2D6 affinity .

Stereoisomeric Comparisons

  • (R)-TBZ: The (R)-enantiomer of a related TBZ derivative shows 5-fold lower activity than the (1R,3R) compound, highlighting the importance of dual stereocenters .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator